Fmoc-2,3-dehydroval-OH

Description

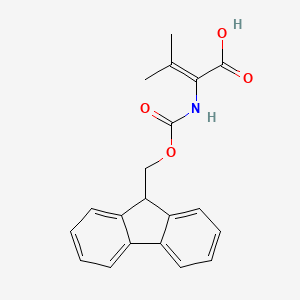

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2,3-dehydroval-OH chemical properties

An In-Depth Technical Guide to Fmoc-2,3-dehydrovaline-OH: Properties, Synthesis, and Application

Introduction

Fmoc-2,3-dehydrovaline-OH (Fmoc-ΔVal-OH) is a non-proteinogenic amino acid derivative that holds significant promise for the development of novel peptide-based therapeutics and advanced biomaterials.[1] As a member of the α,β-dehydroamino acid family, its unique structural feature—a double bond between the α and β carbons—imparts conformational rigidity to the peptide backbone. This rigidity can enhance proteolytic stability, improve receptor binding affinity, and induce specific secondary structures, such as β-turns.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into peptide sequences.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-2,3-dehydrovaline-OH, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

The Significance of Dehydroamino Acids in Peptide Science

The incorporation of dehydroamino acids into peptides is a powerful strategy to overcome some of the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The double bond in the side chain restricts the rotational freedom around the Cα-Cβ bond, leading to a more defined and predictable peptide conformation. This can translate to enhanced biological activity and resistance to enzymatic degradation.[4] Dehydrovaline, in particular, is a constituent of naturally occurring bioactive peptides, such as the antibiotic myxovalargin, highlighting its importance in medicinal chemistry.[1][5]

Physicochemical Properties of Fmoc-2,3-dehydrovaline-OH

A thorough understanding of the physicochemical properties of Fmoc-2,3-dehydrovaline-OH is essential for its effective use in synthesis and purification. While comprehensive experimental data for this specific compound is not extensively published, the following table summarizes key known and predicted properties.

| Property | Value | Source(s) |

| CAS Number | 198546-38-2 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][6] |

| Molecular Weight | 337.37 g/mol | [1][6] |

| Appearance | White solid | [1][6] |

| Melting Point | Not reported; similar compounds like Fmoc-2-Nal-OH melt at ~155 °C | [3] |

| Solubility | Sparingly soluble in DMF and DMSO; slightly soluble in methanol. | [3] |

| pKa (Predicted) | 4.73 ± 0.44 | [7] |

| Storage Conditions | 2-8°C | [3] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Signals)

The ¹H NMR spectrum of Fmoc-2,3-dehydrovaline-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show characteristic signals for the Fmoc group, the dehydrovaline side chain, and the acidic proton.

-

Fmoc Group: A series of multiplets in the aromatic region (typically between 7.2 and 7.8 ppm) corresponding to the eight protons of the fluorenyl group. A triplet around 4.2 ppm for the CH proton and a doublet around 4.4 ppm for the CH₂ protons of the fluorenylmethoxycarbonyl moiety.

-

Dehydrovaline Moiety: Two singlets in the vinylic region for the two methyl groups attached to the double bond. The exact chemical shifts will depend on the geometric isomer, but they are expected to be in the range of 1.8-2.2 ppm.

-

NH Proton: A broad singlet corresponding to the amide proton, the chemical shift of which is solvent and concentration-dependent.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and water content.

¹³C NMR Spectroscopy (Expected Signals)

The ¹³C NMR spectrum will provide further confirmation of the structure.

-

Fmoc Group: Characteristic signals for the aromatic carbons of the fluorenyl group (between 120 and 145 ppm), the CH and CH₂ carbons of the methoxycarbonyl linker (around 47 and 67 ppm, respectively), and the carbonyl carbon of the carbamate (around 156 ppm).

-

Dehydrovaline Moiety: Signals for the quaternary carbons of the double bond (Cα and Cβ) in the olefinic region. Signals for the two methyl carbons of the isopropylidene group. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (around 170-175 ppm).

Synthesis and Purification of Fmoc-2,3-dehydrovaline-OH

The synthesis of Fmoc-2,3-dehydrovaline-OH typically involves the dehydration of a suitable precursor, such as Fmoc-β-hydroxyvaline. This transformation can be challenging due to the sterically hindered nature of the valine side chain and the potential for side reactions, such as oxazoline formation.[12][13]

Synthetic Strategy: Dehydration of Fmoc-β-hydroxyvaline

A common approach for the synthesis of α,β-dehydroamino acids is the dehydration of the corresponding β-hydroxy amino acid.[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. ajpamc.com [ajpamc.com]

- 8. mdpi.com [mdpi.com]

- 9. repo.uni-hannover.de [repo.uni-hannover.de]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fmoc-2,3-dehydroval-OH synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-2,3-dehydroval-OH

Introduction

Fmoc-2,3-dehydrovaline (Fmoc-ΔVal-OH) is a non-proteinogenic amino acid derivative that plays a significant role in modern peptide chemistry and drug discovery. Its structure, featuring a double bond between the α and β carbons of the valine side chain, introduces conformational rigidity into peptide backbones. This structural constraint is highly sought after in the design of peptidomimetics, as it can enhance metabolic stability, receptor binding affinity, and biological activity.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function makes it directly suitable for solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein synthesis.[][4]

However, the synthesis of Fmoc-ΔVal-OH is not without its challenges. The introduction of the α,β-unsaturation can be complicated by competing side reactions, such as the formation of oxazoline byproducts, which necessitates carefully optimized reaction conditions and robust purification strategies.[1] This guide provides a comprehensive overview of a reliable synthetic route and a multi-step purification protocol, grounded in established chemical principles and field-proven insights, for researchers, scientists, and drug development professionals.

Part 1: Chemical Synthesis of this compound

Principle of Synthesis

The most common and direct approach to synthesizing α,β-dehydroamino acids is through the dehydration of β-hydroxyamino acid precursors.[5] In the case of Fmoc-ΔVal-OH, the synthesis starts from the readily available Fmoc-β-hydroxyvaline. The core of the synthesis is an elimination reaction where the β-hydroxyl group is converted into a good leaving group, followed by base-mediated abstraction of the α-proton to form the double bond.

Several dehydration methods have been explored, but a particularly effective one for sterically hindered residues like valine involves the use of diethylaminosulfur trifluoride (DAST).[1] While other methods like using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with copper(I) chloride (CuCl) are effective for less hindered residues like threonine, they can be less efficient for β-hydroxyvaline.[1] An alternative strategy involves the elimination of sulfonium ions derived from penicillamine, though this can also present challenges with byproduct formation.[1] This guide will focus on the DAST-promoted dehydration method due to its reported efficacy.

Caption: Synthetic workflow for this compound via DAST-mediated dehydration.

Detailed Step-by-Step Synthesis Protocol

Materials and Reagents:

-

Fmoc-β-hydroxyvaline

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, and low-temperature thermometer.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-β-hydroxyvaline in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

DAST Addition: Slowly add DAST (1.5-2.0 equivalents) dropwise to the stirred solution. The use of excess DAST ensures complete conversion of the starting material.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Fmoc-ΔVal-OH.

Mechanistic Rationale and Experimental Causality

The choice of DAST as the dehydrating agent is critical. DAST reacts with the hydroxyl group of Fmoc-β-hydroxyvaline to form a fluorosulfite ester intermediate. This transformation converts the poor leaving group (-OH) into an excellent leaving group (-OSOF₂NEt₂). The subsequent elimination is thought to proceed via an E2 mechanism, where a mild base (which could be the DAST reagent itself or its byproducts) abstracts the α-proton, leading to the formation of the C=C double bond.

Performing the initial reaction at -78 °C is crucial to control the reactivity of DAST and minimize potential side reactions. Allowing the reaction to warm slowly to room temperature provides the necessary activation energy for the elimination step to proceed to completion. The inert atmosphere is essential to prevent the reaction of DAST with atmospheric moisture.

Part 2: Purification of this compound

The purity of Fmoc-amino acid derivatives is paramount for successful peptide synthesis, as impurities can lead to deletion sequences or difficult-to-remove byproducts in the final peptide.[6] The crude product from the synthesis will likely contain unreacted starting material, byproducts, and residual reagents. A multi-step purification strategy is therefore required.

Caption: A two-stage purification workflow for this compound.

Detailed Step-by-Step Purification Protocol

A. Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient solvent system. A common system is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 0.5-1%) added to keep the carboxylic acid protonated and prevent streaking on the silica gel. A typical gradient might start from 90:10:0.5 (Hexane:EtOAc:AcOH) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate, which reacts with the double bond).

-

Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC/HPLC) and remove the solvent under reduced pressure.

B. Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product and to remove any minor impurities remaining after chromatography.[6]

-

Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for Fmoc-amino acids is a binary system like ethyl acetate/hexane or DCM/hexane.

-

Dissolution: Dissolve the product from the chromatography step in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.

-

Crystal Formation: Slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Part 3: Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Fmoc-ΔVal-OH.

| Parameter | Technique | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Characteristic peaks for the Fmoc group, vinyl protons, and methyl groups. The absence of peaks corresponding to the β-hydroxyvaline precursor. |

| Molecular Weight | Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight of 337.37 g/mol .[][8] |

| Purity | HPLC | A single major peak, typically with purity >98%. |

| Physical Appearance | Visual Inspection | White to off-white solid/crystalline powder.[] |

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful control over reaction conditions and a systematic approach to purification. The DAST-mediated dehydration of Fmoc-β-hydroxyvaline provides an effective route to the desired product, while a combination of flash chromatography and recrystallization ensures high purity suitable for demanding applications like SPPS. By understanding the chemical principles behind each step, from the elimination mechanism to the fundamentals of chromatographic separation and crystallization, researchers can reliably produce high-quality Fmoc-ΔVal-OH for the development of novel and potent peptide-based therapeutics.

References

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Dehydroamino Acids. Chemical Reviews, 97(6), 2243–2266. Available at: [Link]

- Kozhushkov, S. I., & de Meijere, A. (2000). α,β-Dehydroamino Acids. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.

-

Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2003). A mild and efficient method for the synthesis of α,β-dehydroamino acid derivatives. Tetrahedron Letters, 44(34), 6493-6496. Available at: [Link]

-

Almeida, P. S., et al. (1998). High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3843-3848. Available at: [Link]

-

ResearchGate. (n.d.). Synthesizing cyclic dehydropeptides using dehydroamino acids. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-2,3-déhydro-valine. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-2,3-dehydro-Valine. Retrieved from [Link]

-

Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Albericio, F., & Subirós-Funosas, R. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. Available at: [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

-

Uritu, C. M., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. Available at: [Link]

-

Fields, G. B. (2001). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications. Humana Press. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Fmoc-2,3-dehydroval-OH in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Fmoc-2,3-dehydroval-OH (Fmoc-ΔVal-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug development.[1][] Given the general scarcity of public-domain quantitative solubility data for this specific compound, this document establishes a framework for understanding its solubility based on the known behavior of structurally related Fmoc-amino acids. Furthermore, it equips researchers with the necessary experimental protocols to determine solubility parameters in their own laboratory settings, ensuring optimal conditions for peptide synthesis.

Introduction to this compound and its Significance

This compound is a derivative of the amino acid valine, featuring a double bond between the α and β carbons of its side chain.[][3] This structural modification introduces conformational rigidity and unique electronic properties, making it a valuable building block in the synthesis of peptides with enhanced stability, specific secondary structures, and novel biological activities.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern drug discovery.[5]

The solubility of Fmoc-amino acids in the organic solvents used for coupling reactions is a critical determinant of success in SPPS.[5] Inadequate solubility can lead to significant challenges, including:

-

Poor Reaction Kinetics: Incomplete dissolution of the Fmoc-amino acid slows down the coupling reaction, potentially leading to incomplete incorporation.

-

Generation of Deletion Sequences: Failure of an amino acid to couple results in peptides lacking that residue, which are often difficult to separate from the target peptide.

-

Reduced Purity and Yield: The culmination of poor coupling efficiency is a lower yield of the desired peptide and a more complex purification process.

Understanding and optimizing the solubility of this compound is therefore paramount for any researcher incorporating this residue into a peptide sequence.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₉NO₄ | [1][] |

| Molecular Weight | 337.38 g/mol | [1][] |

| Appearance | White solid | [1][] |

| Storage | 0 - 8 °C | [1] |

The presence of the large, nonpolar Fmoc group dominates the molecule's character, suggesting a preference for nonpolar or polar aprotic solvents. The dehydrovaline residue itself, with its C=C double bond, introduces a degree of planarity which may influence crystal packing and, consequently, solubility.

Principles of Fmoc-Amino Acid Solubility in Organic Solvents

The solubility of Fmoc-protected amino acids is governed by a complex interplay of factors related to both the solute and the solvent.

-

The Fmoc Group: The bulky, aromatic, and hydrophobic nature of the Fmoc group is the primary driver of solubility in organic solvents.[6] However, its planarity can also lead to π-π stacking interactions between molecules, promoting aggregation and reducing solubility, particularly in less effective solvents.[7]

-

The Amino Acid Side Chain: The polarity and steric bulk of the amino acid side chain also play a significant role. For this compound, the isobutenyl side chain is hydrophobic, further favoring solubility in nonpolar environments.

-

Solvent Properties: Key solvent characteristics influencing solubility include:

-

Polarity: A solvent with a polarity that matches the solute will generally be a better solvent ("like dissolves like").

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the carboxylic acid and amide groups of the Fmoc-amino acid.

-

Dielectric Constant: A higher dielectric constant can help to overcome the lattice energy of the solid solute.

-

Commonly used solvents in SPPS include polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[8] Greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and PolarClean are also gaining traction.[9][10]

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale & Considerations |

| N,N-Dimethylformamide (DMF) | High | A standard and effective solvent for most Fmoc-amino acids. Its high polarity and ability to disrupt intermolecular interactions make it a primary choice. |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is an excellent solvent for Fmoc-amino acids and is often used interchangeably. |

| Dimethyl sulfoxide (DMSO) | High | A very strong polar aprotic solvent, often capable of dissolving even poorly soluble compounds. Sonication may be required to achieve full dissolution.[7][11][12] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Moderate to High | A greener alternative to DMF and NMP. Most Fmoc-amino acids show good solubility at concentrations used in SPPS (e.g., 0.2 M).[10] |

| Dichloromethane (DCM) | Moderate | While a common solvent in organic synthesis, its lower polarity compared to DMF or NMP may result in lower solubility for some Fmoc-amino acids. |

| Acetonitrile (ACN) | Low to Moderate | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling, but can be used in solvent mixtures. |

| Ethyl Acetate (EtOAc) | Low | Less polar than the other solvents listed and generally a poor solvent for Fmoc-amino acids. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise solubility data, an experimental determination is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, NMP, DMSO, 2-MeTHF)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible. b. Vigorously mix the suspension using a vortex mixer for 1-2 minutes. c. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample of the saturated solution into the HPLC. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L).

Self-Validating System:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be constant across the later time points.

-

Visual Confirmation: The continued presence of undissolved solid at the end of the experiment confirms that the solution was indeed saturated.

-

Calibration Curve Linearity: A high correlation coefficient (R² > 0.999) for the HPLC calibration curve ensures the accuracy of the concentration measurement.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Logical Relationships in Solubility

The interplay between the solute, solvent, and external factors determines the final solubility.

Caption: Factors influencing the solubility of Fmoc-ΔVal-OH.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a comprehensive understanding of its structure and the behavior of similar Fmoc-amino acids allows for informed solvent selection. For applications requiring precise concentration control, the experimental protocol provided in this guide offers a reliable method for determining solubility in any solvent of interest. By systematically evaluating solubility, researchers can mitigate risks associated with poor dissolution, thereby enhancing the efficiency, purity, and overall success of their peptide synthesis endeavors.

References

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem.

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green.

- Fmoc-Val-Ala-OH | C23H26N2O5 | CID 11165770. PubChem - NIH.

- Journal of Peptides. Open Access Pub.

- Solubility of Fmoc protected amino acids used in Project C.

- Fmoc-2-Nal-OH | Amino Acid Deriv

- Fmoc-Ala-OH | Peptide synthesis. TargetMol.

- Fmoc-Val-OH.

- Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Arom

- Fmoc-α,β-dehydro-2-Abu-OH [198545-98-1]. Aapptec Peptides.

- Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.

- Fmoc-L-Val-OH (FMOC-L-valine)

- Fmoc-2,3-dehydro-Valine. Chem-Impex.

- Fmoc-2,3-dehydro-Valine - (CAS 198546-38-2) - Amino Acids. BOC Sciences.

- α,β-Dehydroamino acids in naturally occurring peptides. PMC - PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fmoc-Ala-OH | Peptide synthesis | TargetMol [targetmol.com]

A Technical Guide to the Stability and Storage of Fmoc-2,3-dehydroval-OH

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and optimal storage conditions for Fmoc-2,3-dehydroval-OH (Fmoc-ΔVal-OH). As a non-canonical amino acid, Fmoc-ΔVal-OH is increasingly utilized in peptide synthesis to introduce conformational constraints and enhance biological activity[1][2][3]. Understanding its chemical stability is paramount for its successful application in Solid-Phase Peptide Synthesis (SPPS) and other synthetic methodologies. This guide synthesizes foundational principles of Fmoc chemistry with the unique reactivity of the α,β-dehydroamino acid scaffold to provide field-proven insights and detailed protocols for handling, storage, and stability assessment.

Introduction: The Significance of this compound in Peptide Chemistry

This compound is a specialized derivative of the amino acid valine, featuring a double bond between the α and β carbons[]. This structural modification imparts unique properties, making it a valuable building block in modern peptide science. The incorporation of dehydroamino acids like ΔVal into peptide sequences can induce specific secondary structures, such as turns and helices, and can increase resistance to enzymatic degradation[5]. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an alkali-labile amine protecting group that is central to modern solid-phase peptide synthesis (SPPS)[6]. Its key advantage lies in its facile removal under mild basic conditions, typically with piperidine, while remaining stable to the acidic conditions often used to remove side-chain protecting groups[6][7]. This orthogonality is the cornerstone of Fmoc-based SPPS[6][8].

The stability of this compound is a critical factor that influences its shelf-life, handling, and ultimately, its performance in peptide synthesis. This guide will elucidate the intrinsic chemical liabilities of this molecule and provide a framework for maintaining its integrity from receipt to reaction.

Chemical Stability Profile of this compound

The stability of this compound is primarily dictated by two key structural features: the base-labile Fmoc protecting group and the electron-deficient α,β-unsaturated carboxylic acid system.

Lability of the Fmoc Group

The defining characteristic of the Fmoc group is its susceptibility to cleavage by bases[7][9]. The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring by a base[6]. This leads to the formation of dibenzofulvene and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine[6].

-

Base Sensitivity : The Fmoc group is readily cleaved by primary and secondary amines, such as the piperidine used in SPPS deprotection steps[6][10]. Accidental exposure to basic conditions during storage or handling (e.g., cross-contamination with amine bases) will lead to premature deprotection and compromise the purity of the reagent. Even tertiary amines like N,N-diisopropylethylamine (DIPEA), while significantly slower, can cause Fmoc removal over time[11].

-

Thermal Instability : While generally stable at ambient temperatures, the Fmoc group can undergo thermal cleavage at elevated temperatures. It is advisable to avoid prolonged exposure to high temperatures during storage and handling[12].

-

Acid Stability : A key advantage of Fmoc chemistry is the stability of the protecting group under acidic conditions[6][8][10]. This allows for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu) in an orthogonal protection strategy.

Reactivity of the Dehydrovaline Core

The α,β-unsaturated system in dehydrovaline introduces additional considerations for stability.

-

Nucleophilic Addition : The double bond in dehydroamino acids is electrophilic and can be susceptible to Michael addition by nucleophiles. This is a known reactivity pathway for dehydroamino acid residues within peptides, for instance, reacting with cysteine thiols[13]. While less likely to be a major degradation pathway for the solid amino acid monomer under proper storage, it is a potential side reaction to be aware of during synthesis, especially if exposed to strong nucleophiles under non-ideal conditions.

-

Polymerization : Although not a high-risk pathway under recommended storage, the potential for polymerization of the unsaturated system, particularly if initiated by light, heat, or impurities, cannot be entirely dismissed.

-

Hydrolysis : Like any carboxylic acid, the carboxyl group can be susceptible to hydrolysis, although this is generally a minor concern for the solid material when kept dry[12][14].

Below is a diagram illustrating the primary degradation pathway of concern for the Fmoc group.

Caption: Base-induced β-elimination pathway for Fmoc group removal.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, strict adherence to the following storage and handling protocols is essential. These recommendations are synthesized from best practices for hygroscopic and chemically sensitive Fmoc-amino acids[12][14][15][16].

Long-Term Storage

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions, including thermal decomposition and base-catalyzed Fmoc cleavage. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis by excluding atmospheric oxygen and moisture. |

| Moisture | Keep in a tightly sealed container within a desiccator | This compound is hygroscopic. Moisture can facilitate hydrolysis of the Fmoc group and the carboxylic acid[12][14]. |

| Light | Store in an opaque or amber vial, in the dark | Protects against potential photolytic degradation or polymerization of the dehydroamino acid moiety[12][14]. |

Handling Procedures

-

Equilibration : Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold powder, which could compromise the integrity of the entire batch[12][16].

-

Weighing : Weigh the required amount of this compound quickly in a controlled environment (e.g., a glove box or a low-humidity balance enclosure). Use clean, dry spatulas and equipment.

-

Resealing : Immediately after dispensing, purge the vial with an inert gas (e.g., argon), tightly reseal the container, and return it to the recommended long-term storage conditions.

-

Solutions : Solutions of Fmoc-amino acids in solvents like DMF are known to have limited stability, even when refrigerated[10]. It is strongly recommended to prepare solutions fresh for each use. Do not store solutions for extended periods.

Experimental Workflow for Stability Assessment

For applications requiring stringent quality control, such as cGMP manufacturing, a formal stability study may be warranted. The following workflow outlines a robust method for assessing the stability of this compound under various conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 11. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Dehydroamino acid - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fmoc-2-methyl-3-(3- pyridyl)-Ala-OH [echobiosystems.com]

- 16. bachem.com [bachem.com]

An In-Depth Technical Guide to the Conformational Effects of 2,3-Dehydrovaline on Peptide Structure

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry and peptide engineering. Among these, α,β-dehydroamino acids stand out for their ability to impose significant conformational constraints on the peptide backbone. This technical guide focuses on 2,3-dehydrovaline (ΔVal), a bulky dehydroamino acid, and provides an in-depth analysis of its effects on peptide structure, stability, and by extension, function. We will explore the synthetic methodologies for introducing ΔVal into peptide sequences, delve into its unique conformational preferences, and detail its impact on secondary structure formation. Furthermore, this guide will present experimental protocols for the characterization of ΔVal-containing peptides and discuss their applications in the development of proteolytically stable and biologically active peptides.

Introduction: The Significance of Conformational Constraint in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation[1]. The introduction of conformational constraints is a key strategy to overcome these limitations. α,β-Dehydroamino acids, characterized by a double bond between their α and β carbons, are potent tools for rigidifying the peptide backbone[1]. This unsaturation leads to a planar geometry around the Cα-Cβ bond, which restricts the available conformational space for the peptide chain[2].

While dehydrophenylalanine (ΔPhe) and dehydroalanine (ΔAla) have been extensively studied for their propensity to induce β-turns and other secondary structures, the effects of the bulkier dehydrovaline are distinct and less intuitively predictable[2][3]. The presence of two methyl groups on the β-carbon of ΔVal introduces significant steric hindrance, which plays a dominant role in dictating its conformational preferences[2].

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique properties of ΔVal in peptide design.

The Structural Landscape of 2,3-Dehydrovaline

The defining feature of ΔVal is the sp2 hybridization of its α and β carbons, resulting in a planar Cα=Cβ moiety. This planarity, coupled with the steric bulk of the two β-methyl groups, severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles.

Conformational Preferences: A Departure from the Norm

Unlike other dehydroamino acids such as dehydrophenylalanine (ΔPhe) and dehydroleucine (ΔLeu), which are known to nucleate β-turn structures, ΔVal predominantly favors extended conformations[2][4]. This is a direct consequence of the steric clash that would occur between the β-methyl groups and the peptide backbone in a folded conformation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy studies on model dipeptides containing ΔVal have shown a lack of intramolecular hydrogen bonding, which is a hallmark of β-turns[2][4]. Instead, these studies indicate that all amide protons are exposed to the solvent, supporting the prevalence of an extended structure in solution[2][4].

Impact on Secondary Structures

The tendency of ΔVal to adopt an extended conformation does not preclude its incorporation into well-defined secondary structures. In fact, its rigid nature can be exploited to stabilize specific folds.

-

β-Hairpins: ΔVal can be incorporated into the turn regions of β-hairpin peptides without altering their secondary structures[5]. This suggests that the local preference for an extended conformation at the ΔVal residue can be accommodated within the broader fold of the β-hairpin.

-

3₁₀-Helices: The position of ΔVal within a peptide sequence can significantly influence the formation of 3₁₀-helices. Studies on model peptides have shown that placing ΔVal at certain positions can either maintain an existing 3₁₀-helical structure or induce a shift towards a β-sheet-like conformation[6].

Quantitative Conformational Parameters

While extensive crystallographic data for ΔVal-containing peptides is limited, existing studies provide some insight into its preferred dihedral angles.

| Residue Sequence | φ (phi) Angle (°) | ψ (psi) Angle (°) | Conformation | Reference |

| Ac-Pro-ΔVal-NHCH₃ | -73.5 | -14.1 | β-bend (between Type I and Type III) | [3] |

Note: The φ and ψ angles are for the ΔVal residue.

Synthesis of Peptides Containing 2,3-Dehydrovaline

The incorporation of ΔVal into peptides requires specialized synthetic strategies, as it is not a proteinogenic amino acid. Both solution-phase and solid-phase methods have been developed, each with its own advantages and challenges.

Solution-Phase Synthesis via N-Chlorination-Dehydrochlorination

A common method for generating the dehydrovaline moiety in solution is through an N-chlorination-dehydrochlorination reaction, starting from a valine precursor[2][4].

Experimental Protocol: Synthesis of Boc-Ala-ΔVal-OMe

This protocol is adapted from the work of Singh and Chauhan (1994)[2][4].

Step 1: Preparation of Valine Methyl Ester

-

Suspend Valine (1 eq) in methanol.

-

Cool the suspension to 0°C and bubble dry HCl gas through it for 30 minutes.

-

Reflux the reaction mixture for 4 hours.

-

Remove the solvent under reduced pressure to obtain Val-OMe·HCl.

Step 2: N-chlorination

-

Dissolve Val-OMe·HCl (1 eq) in an appropriate organic solvent (e.g., diethyl ether).

-

Cool the solution to 0°C in an ice bath and in the dark.

-

Add t-butyl hypochlorite (1 eq) dropwise over 1 hour.

-

Stir the reaction mixture at 0°C for an additional 2 hours.

-

Wash the organic layer successively with 0.5 N HCl and water.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-chlorovaline methyl ester.

Step 3: Dehydrochlorination

-

Dissolve the N-chlorovaline methyl ester (1 eq) in dry diethyl ether.

-

Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1 eq).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Filter off the precipitated DBU·HCl.

-

The resulting solution contains dehydrovaline methyl ester.

Step 4: Peptide Coupling

-

In a separate flask, dissolve Boc-Ala-OH (1 eq) and N-methylmorpholine (1 eq) in THF and cool to -10°C.

-

Add isobutylchloroformate (1 eq) and stir for 10 minutes to form the mixed anhydride.

-

Add the solution of dehydrovaline methyl ester from Step 3.

-

Stir the reaction for 2 hours at 0°C and then overnight at room temperature.

-

Work up the reaction by removing the solvent, dissolving the residue in ethyl acetate, and washing with saturated NaHCO₃ solution and water.

-

Purify the crude product by silica gel chromatography to obtain Boc-Ala-ΔVal-OMe.

Solid-Phase Peptide Synthesis (SPPS) using Azlactone Intermediates

For the synthesis of longer peptides, solid-phase peptide synthesis (SPPS) is the method of choice. The incorporation of bulky dehydroamino acids like ΔVal via SPPS often utilizes azlactone (oxazolone) intermediates[6][7][8].

Experimental Protocol: General Steps for SPPS of a ΔVal-Containing Peptide

This protocol outlines the general steps for incorporating ΔVal into a peptide sequence on a solid support.

Step 1: Preparation of the Azlactone Dipeptide

-

Synthesize a dipeptide in solution where ΔVal is at the C-terminus (e.g., Fmoc-X-ΔVal-OH), where X is the preceding amino acid.

-

Activate the C-terminal carboxyl group of the dipeptide using a dehydrating agent such as acetic anhydride in the presence of a mild base (e.g., sodium acetate). This will induce cyclization to form the azlactone.

Step 2: On-Resin Peptide Elongation

-

Swell the resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).

-

Perform standard Fmoc-SPPS cycles to elongate the peptide chain up to the position preceding the desired ΔVal incorporation site.

Step 3: Coupling of the Azlactone

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide.

-

Dissolve the pre-formed Fmoc-X-ΔVal azlactone in a suitable solvent (e.g., DMF).

-

Add the azlactone solution to the resin-bound peptide. The free N-terminal amine of the peptide will act as a nucleophile, attacking the azlactone to open the ring and form the peptide bond. This step may require elevated temperatures and longer reaction times due to the steric hindrance of the azlactone.

Step 4: Continuation of SPPS

-

After successful coupling of the azlactone dipeptide, continue with standard Fmoc-SPPS cycles to complete the synthesis of the desired peptide sequence.

Step 5: Cleavage and Deprotection

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis of Dehydrovaline-Containing Peptides

A combination of spectroscopic and computational techniques is employed to elucidate the three-dimensional structure of ΔVal-containing peptides in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.

-

Chemical Shift Analysis: The chemical shifts of amide protons (NH) are sensitive to their local environment. In ΔVal-containing peptides that adopt extended conformations, the NH protons are typically solvent-exposed, leading to downfield chemical shifts in polar solvents like DMSO[2].

-

Temperature Dependence of Chemical Shifts: The temperature coefficient (dδ/dT) of an amide proton's chemical shift can indicate its involvement in hydrogen bonding. A small temperature coefficient suggests that the proton is shielded from the solvent, often due to its participation in an intramolecular hydrogen bond. Conversely, a large temperature coefficient is indicative of a solvent-exposed proton. In model ΔVal peptides, high temperature coefficients for the NH protons support an extended, non-hydrogen-bonded conformation[4].

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å). The absence of sequential NH(i) to NH(i+1) NOEs and the lack of medium-range NOEs are characteristic of extended peptide conformations[2][4].

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

-

2D TOCSY: Perform a 2D TOCSY experiment to assign protons within each amino acid spin system.

-

2D NOESY/ROESY: Acquire 2D NOESY and/or ROESY spectra with varying mixing times (e.g., 100-400 ms) to identify short- and medium-range proton-proton proximities.

-

Data Analysis:

-

Assign all cross-peaks in the TOCSY and NOESY/ROESY spectra.

-

Identify sequential and medium-range NOEs to deduce the peptide's secondary structure.

-

Use the intensities of NOE cross-peaks to derive interproton distance restraints for structure calculations.

-

Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state. Obtaining suitable crystals of peptides can be challenging, but when successful, it yields precise atomic coordinates and dihedral angles. The crystal structure of Ac-Pro-ΔVal-NHCH₃ revealed a β-bend conformation, demonstrating that while ΔVal generally prefers extended structures, it can be accommodated in turns depending on the preceding and succeeding residues[3].

Applications in Peptide and Drug Development

The unique structural properties of ΔVal make it a valuable tool for peptide engineering and drug design.

Enhancing Proteolytic Stability

One of the most significant applications of ΔVal is to enhance the resistance of peptides to enzymatic degradation[1][5]. The rigid and sterically hindered nature of the ΔVal residue can prevent proteases from binding to and cleaving adjacent peptide bonds.

Studies have shown that incorporating ΔVal into β-hairpin peptides significantly increases their stability against degradation by Pronase, a mixture of non-specific proteases[5]. This enhanced stability is crucial for improving the in vivo half-life and bioavailability of peptide-based drugs.

| Peptide | Relative Stability (vs. Control) | Enzyme Cocktail | Reference |

| β-hairpin with ΔVal at (i+1) of turn | 6-7 times more stable | Pronase | [5] |

| 3₁₀-helical peptide with ΔVal at position 3 | ~2 times more stable | Pronase | [6][9] |

Modulating Biological Activity

By constraining the conformation of a peptide, ΔVal can lock it into a bioactive conformation, potentially increasing its affinity for its biological target. Furthermore, the introduction of ΔVal can be used to probe the structure-activity relationship of a peptide, helping to identify the key conformational features required for its function.

Conclusion

2,3-Dehydrovaline is a powerful and versatile tool in the arsenal of the peptide chemist. Its bulky nature and preference for extended conformations set it apart from other commonly used dehydroamino acids. By understanding and harnessing these unique properties, researchers can design peptides with enhanced proteolytic stability and well-defined three-dimensional structures. The synthetic and analytical protocols outlined in this guide provide a framework for the successful incorporation and characterization of ΔVal-containing peptides, paving the way for the development of novel peptide-based therapeutics and research tools.

References

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Indian Chemical Society, 106(5), 1139-1147. [Link]

-

Jalan, A., Kastner, D. W., Webber, K. G. I., Smith, M. S., Price, J. L., & Castle, S. L. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]

-

Jalan, A., Kastner, D. W., Webber, K. G. I., Smith, M. S., Price, J. L., & Castle, S. L. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(19), 5142-5145. [Link]

-

Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(5), 1139-1147. [Link]

- Castle, S. L., & Jalan, A. (2019). Solid-phase synthesis of peptides containing bulky dehydroamino acids. U.S.

-

Orton, H. W., & Castle, S. L. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 79, 153175. [Link]

-

Gille, F., & Kirschning, A. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 564-570. [Link]

-

Jalan, A., & Castle, S. L. (2014). Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids. BYU Tech Transfer. [Link]

-

Orton, H. W., & Castle, S. L. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 79, 153175. [Link]

-

Pires, M. G., & de la Torre, B. G. (2023). Dehydroamino acid residues in bioactive natural products. RSC Chemical Biology, 4(11), 868-884. [Link]

-

Singh, N. (2020, October 19). Ramachandran Plot | The Phi Psi Map | Dihedral Angles. YouTube. [Link]

-

Crisma, M., Valle, G., Toniolo, C., Prasad, S., & Balaram, P. (1992). Conformational Investigation of Alpha, Beta-Dehydropeptides. Part III. Molecular and Crystal Structure of acetyl-L-prolyl-alpha, Beta-Dehydrovaline Methylamide. Biopolymers, 32(1), 1-6. [Link]

-

Gille, F., & Kirschning, A. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 564-570. [Link]

-

Jalan, A., Kastner, D. W., Webber, K. G. I., Smith, M. S., Price, J. L., & Castle, S. L. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 85(1), 249-261. [Link]

Sources

- 1. Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Conformational investigation of alpha, beta-dehydropeptides. Part III. Molecular and crystal structure of acetyl-L-prolyl-alpha, beta-dehydrovaline methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the evolution of lanthipeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016090305A1 - Solid-phase synthesis of peptides containing bulky dehydroamino acids - Google Patents [patents.google.com]

- 7. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 8. Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids [techtransfer.byu.edu]

- 9. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-2,3-dehydroval-OH: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methoxycarbonyl-2,3-dehydrovaline (Fmoc-ΔVal-OH) is a non-proteinogenic α,β-unsaturated amino acid that has garnered significant interest in the field of peptide science and drug discovery. The incorporation of dehydroamino acids, such as dehydrovaline, into peptide backbones introduces conformational rigidity and can enhance resistance to enzymatic degradation. These properties are highly desirable in the design of peptidomimetics with improved biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of Fmoc-2,3-dehydroval-OH, including its fundamental properties, a detailed synthetic protocol, purification methods, and its application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and application. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 198546-38-2 | [1][2][] |

| Molecular Formula | C₂₀H₁₉NO₄ | [4] |

| Molecular Weight | 337.37 g/mol | [4] |

| Appearance | White solid | |

| Purity | Typically ≥98.0% | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the commercially available Fmoc-L-valine. The key transformation is the introduction of a double bond between the α and β carbons, which is commonly achieved through the dehydration of a β-hydroxylated intermediate.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound from Fmoc-L-valine.

Part 1: Synthesis of Fmoc-β-hydroxyvaline

The introduction of a hydroxyl group at the β-position of valine is the first critical phase. While various methods exist, this protocol outlines a common laboratory-scale approach.

Experimental Protocol: β-Hydroxylation of Fmoc-L-valine

-

Protection of the Carboxylic Acid: The carboxylic acid of Fmoc-L-valine is first protected, for instance as a methyl or ethyl ester, to prevent side reactions. This can be achieved using standard esterification conditions (e.g., SOCl₂ in methanol).

-

α-Bromination: The α-position is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride.

-

Hydrolysis of the Bromide: The resulting α-bromo-β-methyl ester is then subjected to hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) to yield the Fmoc-β-hydroxyvaline. Careful control of the reaction conditions is necessary to avoid epimerization.

-

Work-up and Isolation: The reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Fmoc-β-hydroxyvaline.

Part 2: Dehydration to this compound

The crucial step of dehydration converts the β-hydroxyvaline derivative into the desired α,β-unsaturated product. This elimination reaction is often challenging due to the steric hindrance of the valine side chain.

Experimental Protocol: Dehydration of Fmoc-β-hydroxyvaline

-

Reaction Setup: Dissolve the crude Fmoc-β-hydroxyvaline in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Dehydrating Agent: To the cooled solution (typically 0 °C), a dehydrating agent is added. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST). The reagent should be added dropwise with careful temperature control.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

Purification of this compound

The crude product obtained after synthesis requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for obtaining high-purity this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[5] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: The crude solid is dissolved in a minimal amount of hot ethyl acetate.

-

Crystallization: Hexane is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: The resulting white crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the bulky and sterically hindered this compound into a growing peptide chain on a solid support requires optimized coupling conditions to achieve high efficiency.

Diagram of SPPS Cycle for this compound Incorporation

Caption: Workflow for the incorporation of Fmoc-ΔVal-OH in SPPS.

Experimental Protocol: Optimized Coupling in SPPS

-

Resin Preparation: The N-terminal Fmoc group of the resin-bound peptide is removed using a standard deprotection solution (e.g., 20% piperidine in dimethylformamide (DMF)).[6][7] The resin is then thoroughly washed with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add a suitable coupling reagent. For sterically hindered amino acids, more potent activating agents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[8] Add a hindered base like diisopropylethylamine (DIPEA) to the mixture.

-

Coupling Reaction: The activated amino acid solution is immediately added to the deprotected resin. The coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours) at room temperature with gentle agitation.[6]

-

Monitoring and Double Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test. Due to the steric hindrance of dehydrovaline, a second coupling step (repeating steps 2 and 3) may be necessary to ensure complete reaction.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using a solution of acetic anhydride and DIPEA in DMF can be performed.[6]

-

Continuation of Synthesis: Following a final wash, the resin is ready for the deprotection of the newly incorporated Fmoc-2,3-dehydrovaline and the coupling of the next amino acid in the sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Experimental Protocol: Cleavage from Resin

-

Resin Preparation: The peptide-bound resin is washed with dichloromethane (DCM) and dried under vacuum.[9]

-

Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, is added to the resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

-

Cleavage Reaction: The mixture is gently agitated at room temperature for 2-4 hours.[10]

-

Peptide Precipitation and Purification: The resin is filtered off, and the filtrate containing the cleaved peptide is precipitated in cold diethyl ether. The crude peptide is then collected by centrifugation and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained and proteolytically stable peptides. While its synthesis and incorporation into peptide chains present challenges due to steric hindrance, the use of appropriate synthetic strategies, such as the dehydration of a β-hydroxy precursor, and optimized coupling protocols in SPPS can lead to the successful creation of novel peptidomimetics with significant therapeutic potential. This guide provides a foundational framework for researchers to confidently work with this important unsaturated amino acid derivative.

References

- Chem-Impex. (R)-Fmoc-b-hydroxy-valine. Accessed January 16, 2026.

- ChemicalBook. FMOC-b-Ala-OH synthesis. Accessed January 16, 2026.

- Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

- Chem-Impex. S-Fmoc-β-hydroxy-valine. Accessed January 16, 2026.

- Unknown. (S-Fmoc-β-hydroxy-valine. Accessed January 16, 2026.

- J&K Scientific LLC. Fmoc-2,3-dehydro-Valine | 198546-38-2. Accessed January 16, 2026.

- Chem-Impex. Fmoc-2,3-déhydro-valine. Accessed January 16, 2026.

- BOC Sciences. Fmoc-2,3-dehydro-Valine - (CAS 198546-38-2). Accessed January 16, 2026.

- Benchchem. The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. Accessed January 16, 2026.

- Nowick Laboratory, UCI Department of Chemistry. (2020).

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 16, 2026.

- Liguori, A., Perri, F., Siciliano, C., & Di Gioia, M. L. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(3), 649-654.

- Fluorochem. Fmoc-2,3-dehydro-Valine. Accessed January 16, 2026.

- ResearchGate. General procedure: Fmoc-strategy SPPS and solution-phase.... Accessed January 16, 2026.

- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 16, 2026.

- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. Accessed January 16, 2026.

- National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Accessed January 16, 2026.

- ResearchGate. Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Accessed January 16, 2026.

- National Center for Biotechnology Information. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Accessed January 16, 2026.

- ResearchGate.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Dehydrovaline as a Conformational Modulator in Peptide Secondary Structures: A Technical Guide

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug development and biomaterial science. Unnatural amino acids offer a powerful toolkit for imposing specific conformational constraints on the otherwise flexible peptide backbone. Among these, α,β-dehydroamino acids (ΔAAs) are particularly potent due to the planar, sp2-hybridized bond between their Cα and Cβ atoms. This guide provides an in-depth technical analysis of dehydrovaline (ΔVal), a bulky, non-aromatic dehydroamino acid. We will move beyond simplistic classifications to explore the nuanced and highly context-dependent role of ΔVal in directing the formation of secondary structures, such as β-turns, 3₁₀-helices, and extended conformers. This document will detail the underlying stereochemical principles, provide field-proven experimental protocols for synthesis and analysis, and present data-driven insights for researchers in peptide chemistry and drug discovery.

The Dehydrovaline Enigma: Beyond a Simple Structural Switch

Unlike the well-documented turn-inducing properties of dehydrophenylalanine (ΔPhe)[1][2], dehydrovaline presents a more complex case. Its influence on peptide secondary structure is not absolute but is instead a delicate interplay between electronic effects of the Cα=Cβ double bond and, most critically, the steric hindrance imposed by its two β-methyl groups[3].

The core structural feature of ΔVal is the planarity of the Cα=Cβ unit, which significantly restricts the available conformational space (φ, ψ dihedral angles) of the peptide backbone[4]. However, early studies on simple model dipeptides (e.g., Boc-X-ΔVal-NHCH₃) revealed that ΔVal, in contrast to ΔPhe and dehydroleucine (ΔLeu), did not stabilize intramolecularly hydrogen-bonded structures like β-turns. Instead, it favored a fully extended conformation in solution, as determined by NMR and IR spectroscopy[3]. This finding underscores the dominant role of steric factors; the bulky gem-dimethyl groups at the β-position can clash with adjacent residues, disfavoring the tight folds required for turn formation in unconstrained sequences[3].

However, this preference for an extended structure is not universal. The ultimate conformation is dictated by the local peptide sequence. In a seminal comparative study, the replacement of an Aib residue with ΔVal in an incipient 3₁₀-helical peptide yielded dramatically different outcomes based on the substitution position[5][6]:

-

Position 1 (N-terminus): When ΔVal replaced the N-terminal Aib residue, the peptide retained its native 3₁₀-helical shape.

-

Position 3 (Internal): When ΔVal replaced an internal Aib residue, the peptide refolded into a β-sheet-like conformation.

This demonstrates that ΔVal is not merely a "helix-breaker" or "turn-inducer" but a powerful conformational modulator whose effect is programmed by its environment. In some contexts, such as preceding a proline residue, ΔVal can indeed participate in and stabilize a β-bend structure[7].

The following diagram illustrates the fundamental structural constraint imposed by the ΔVal residue.

Impact on Secondary Structures: A Context-Dependent Analysis

Based on crystallographic and solution-state NMR studies, the influence of ΔVal can be summarized by its position and neighboring residues.

Induction of Helical Structures (3₁₀-Helix)

The 3₁₀-helix is a tighter, more compact helix than the canonical α-helix, characterized by i → i+3 hydrogen bonding[8]. Due to its rigid backbone, ΔVal can effectively promote the formation of these structures, particularly in shorter peptides or at the termini of α-helices[5][6]. The steric bulk of ΔVal is well-accommodated within the 3₁₀-helical fold when it is not in a sterically demanding internal position.

Formation of β-Turns and β-Sheet-like Structures

A β-turn is a region of four amino acids that reverses the direction of the peptide chain, stabilized by an i → i+3 hydrogen bond. While less predisposed to forming turns than ΔPhe, ΔVal can occupy the (i+2) position of a β-turn, particularly when the (i+1) position is occupied by a residue like Proline, which itself induces a kink in the backbone[7]. As demonstrated by Horne and co-workers, placing ΔVal in an internal position of a helical peptide can disrupt the helical hydrogen bonding network and cause a global conformational shift to a more extended, β-sheet-like structure[5][6].

Summary of Conformational Outcomes

The following table summarizes the observed secondary structures induced by ΔVal based on its position within a model peptide sequence.

| Position of ΔVal | Preceding/Succeeding Residues | Observed Secondary Structure | Primary Driving Force | Reference |

| Internal | Flanked by non-constraining residues | Extended Conformation | Steric hindrance from β-methyl groups prevents folding. | [3] |

| N-Terminus | In a helix-prone sequence (e.g., Aib) | 3₁₀-Helix | Planar constraint is compatible with helical initiation. | [5][6] |

| Internal | In a helix-prone sequence (e.g., Aib) | β-Sheet-like Conformation | Steric clashes disrupt helical H-bonds, forcing an extended fold. | [5][6] |

| i+2 Position | Preceded by Proline (i+1) | Type I/III β-Bend | The preceding Pro kink alleviates steric strain, allowing the turn. | [7] |

Experimental Methodologies

The synthesis and structural characterization of ΔVal-containing peptides require specialized protocols to handle the unique reactivity and conformational properties of this residue.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Incorporating bulky dehydroamino acids like ΔVal into peptides via standard Fmoc-SPPS is challenging due to steric hindrance during coupling[5][9]. A successful strategy involves the use of a pre-formed azlactone dipeptide, which is then coupled to the resin-bound peptide chain[10][11].

The overall workflow is depicted below.

Protocol: Fmoc-SPPS Coupling Cycle

This protocol outlines a standard manual coupling cycle. For incorporating the Fmoc-Xaa-ΔVal-azlactone, Step 4 is modified to use the azlactone as the incoming building block, often requiring longer coupling times or microwave assistance due to steric hindrance.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel[12].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amine[13][14].

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Repeat: Return to Step 2 for the next amino acid in the sequence.

-

Final Cleavage: After the final residue is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups[12].

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent system (e.g., water/acetonitrile), and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Structural Analysis

A multi-technique approach is essential to unambiguously determine the conformation of ΔVal-containing peptides.

-